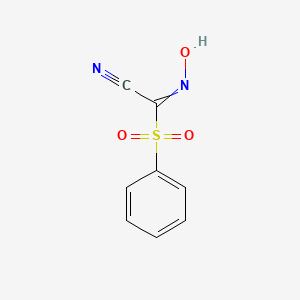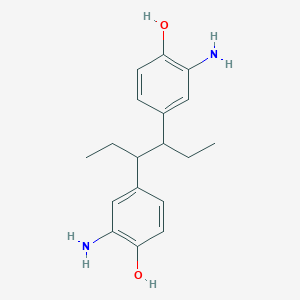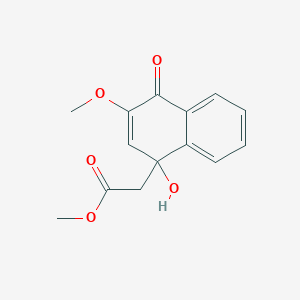
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with hydroxy, methoxy, and oxo groups, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 1-hydroxy-3-methoxy-naphthalene.
Oxidation: The naphthalene derivative undergoes oxidation to introduce the oxo group at the 4-position.
Esterification: The resulting compound is then subjected to esterification with methyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone
Uniqueness
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
83553-00-8 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-(1-hydroxy-3-methoxy-4-oxonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-18-11-7-14(17,8-12(15)19-2)10-6-4-3-5-9(10)13(11)16/h3-7,17H,8H2,1-2H3 |
InChI Key |
QHYSWWKPAJDXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


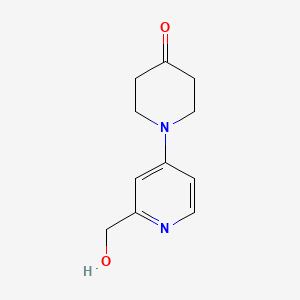
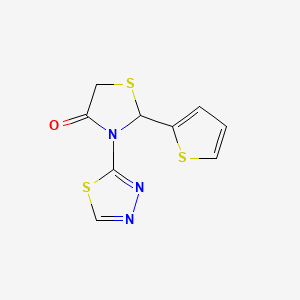
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
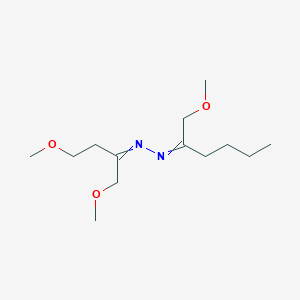
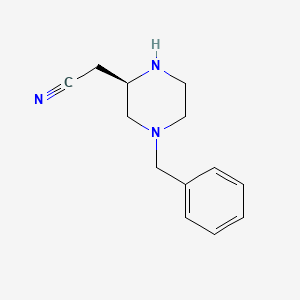

![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


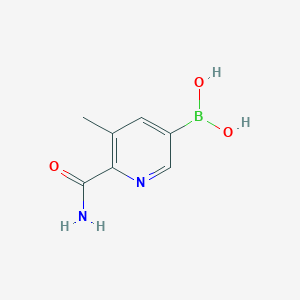
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
